molecular formula C19H19F2N3O3 B12718886 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo- CAS No. 100936-58-1

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo-

Cat. No.: B12718886
CAS No.: 100936-58-1
M. Wt: 375.4 g/mol
InChI Key: ITXLERDKFZOJPO-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo- typically involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and the addition of the difluoro and diazabicyclo substituents. Common reagents used in these reactions include cyclopropylamine, fluorinating agents, and diazabicycloheptane derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo- undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form hydroxyl derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and mechanisms of action.

    Medicine: Investigated for its potential use in treating bacterial infections.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Uniqueness

Compared to similar compounds, 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo(2.2.1)hept-2-yl)-4-oxo- may exhibit unique properties such as enhanced potency, broader spectrum of activity, or reduced resistance development. These differences can be attributed to the specific structural modifications present in the compound.

Properties

CAS No.

100936-58-1

Molecular Formula

C19H19F2N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-cyclopropyl-6,8-difluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H19F2N3O3/c1-22-6-11-4-10(22)7-23(11)17-14(20)5-12-16(15(17)21)24(9-2-3-9)8-13(18(12)25)19(26)27/h5,8-11H,2-4,6-7H2,1H3,(H,26,27)

InChI Key

ITXLERDKFZOJPO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

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